molecular formula C18H16FN3O B5533655 N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide

N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide

Cat. No. B5533655
M. Wt: 309.3 g/mol
InChI Key: YEAFPHSGIZFQGG-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide" belongs to the class of organic compounds known as hydrazides. These compounds are characterized by a functional group that links an acyl group (R-CO-) with a hydrazine group (-NHNH2).

Synthesis Analysis

The synthesis of similar compounds typically involves a condensation reaction. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a related compound, was synthesized through a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds is often almost planar, with the C=N double bond in a trans configuration. Crystallographic data can provide insights into the planarity and orientation of the molecular structure (Yathirajan et al., 2007).

Chemical Reactions and Properties

Hydrazides can undergo various chemical reactions, such as with ketones or aldehydes to form hydrazones. These reactions often depend on the substituents present in the hydrazide and the reacting molecule. The reactivity can be influenced by factors like solvation energy and molecular stability.

Physical Properties Analysis

The physical properties of such compounds include solubility, melting point, and crystal structure. These properties are influenced by the molecular structure and the presence of functional groups. For instance, the planarity of the molecule and the presence of hydrogen bonds can affect the crystal packing and stability (Yathirajan et al., 2007).

Mechanism of Action

The mechanism of action for indole derivatives can vary, but some compounds have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin .

Future Directions

The future of indole derivatives in medicinal chemistry is promising. They have shown potential in the treatment of various diseases and disorders, and ongoing research is likely to uncover even more applications .

properties

IUPAC Name

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-12-16(15-5-3-4-6-17(15)22(12)2)11-20-21-18(23)13-7-9-14(19)10-8-13/h3-11H,1-2H3,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAFPHSGIZFQGG-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.